N-methyl-N-(3-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
N-methyl-N-(3-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound that belongs to the class of acetamides. This compound is characterized by its unique structure, which includes a pyridine ring, a piperidine sulfonyl group, and a methylphenyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-methyl-N-(3-methylphenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-16-7-6-8-17(13-16)21(2)20(25)15-22-14-18(9-10-19(22)24)28(26,27)23-11-4-3-5-12-23/h6-10,13-14H,3-5,11-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGAPSBNKRXMRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(3-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the piperidine sulfonyl group, and finally the attachment of the methylphenyl and acetamide groups. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(3-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-N-(3-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamides with different substituents on the pyridine or piperidine rings. Examples might include:
- N-methyl-N-(3-methylphenyl)-2-[2-oxo-5-(morpholin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide
- N-methyl-N-(3-methylphenyl)-2-[2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide
Uniqueness
The uniqueness of N-methyl-N-(3-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Biological Activity
N-methyl-N-(3-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic organic compound with potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Compound Overview
Chemical Structure:
- Molecular Formula: C22H25N3O5S
- Molecular Weight: 429.52 g/mol
- IUPAC Name: this compound
Synthesis Methods
The synthesis of this compound typically involves several steps:
-
Formation of the Dihydropyridinone Core:
- Achieved through cyclization reactions using appropriate precursors.
-
Introduction of the Piperidine Sulfonyl Group:
- Utilizes sulfonylation reactions with sulfonyl chlorides.
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Attachment of the Acetamide Group:
- Conducted via acylation reactions using acetic anhydride or acetyl chloride.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing piperidine moieties demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE) and urease enzymes, which are crucial in various physiological processes and disease states .
Anticancer Activity
Compounds in this class have been evaluated for anticancer properties. The presence of the piperidine sulfonamide moiety is associated with enhanced cytotoxicity against cancer cell lines, indicating that this compound may serve as a lead structure for developing new anticancer agents .
The mechanism of action for this compound involves:
- Enzyme Interaction: The compound may bind to active sites on enzymes, inhibiting their function.
- Receptor Modulation: It could interact with specific receptors, altering signaling pathways that lead to therapeutic effects.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
